N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride
Description
N-(2-(Dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride is a synthetic small molecule characterized by a benzamide core linked to a benzo[d]thiazol-2-yl moiety and a dimethylaminoethyl group, with a nitro substituent at the para position of the benzamide (Figure 1). The hydrochloride salt enhances its solubility and stability. The benzo[d]thiazol group is common in antimicrobial and anticancer agents , while the dimethylaminoethyl group may improve solubility and receptor binding, as seen in drugs like ranitidine .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S.ClH/c1-13-5-10-17-18(14(13)2)21-20(28-17)23(12-11-22(3)4)19(25)15-6-8-16(9-7-15)24(26)27;/h5-10H,11-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCBYUAPGSRFSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Core: The initial step involves the synthesis of the 4,5-dimethylbenzo[d]thiazole core. This can be achieved through the cyclization of 4,5-dimethyl-2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Attachment of the Nitrobenzamide Group: The next step involves the nitration of a benzamide precursor to introduce the nitro group. This is usually done using a nitrating mixture of concentrated sulfuric acid and nitric acid.
Coupling with Dimethylaminoethyl Group: The final step is the coupling of the dimethylaminoethyl group to the benzothiazole core. This can be achieved through a nucleophilic substitution reaction using a suitable alkylating agent like dimethylaminoethyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Introduction of various functional groups depending on the reagent used.
Hydrolysis: Formation of carboxylic acid and amine.
Scientific Research Applications
N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its benzothiazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride involves its interaction with specific molecular targets. The compound’s benzothiazole moiety can intercalate with DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, the nitro group can undergo bioreduction, generating reactive intermediates that can induce cellular damage.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations :
- The target compound shares the dimethylaminoethyl group with SzR-105 and ranitidine, which is critical for solubility and ionic interactions .
- Unlike SzR-105 (quinoline core) and ranitidine (furan-thioether), the target compound’s benzo[d]thiazol group may confer distinct electronic properties, influencing binding to hydrophobic pockets .
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Physicochemical Comparison
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C21H23ClN4OS
- Molecular Weight : Approximately 447.0 g/mol
The structure includes a dimethylaminoethyl group and a benzo[d]thiazole moiety, which are essential for its biological activity. The presence of a nitro group further enhances its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may act through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may bind to various receptors, modulating their activity and influencing signal transduction pathways.
- Gene Expression Regulation : The compound can affect gene expression by interacting with transcription factors or other regulatory proteins.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Properties : Preliminary assays indicate effectiveness against certain bacterial strains, indicating potential utility as an antimicrobial agent.
- Neuroprotective Effects : Some research suggests that the compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Studies
-
Antitumor Efficacy :
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction. -
Neuroprotective Study :
In vitro experiments demonstrated that the compound could reduce reactive oxygen species (ROS) levels in neuronal cells exposed to oxidative stress. This suggests a potential role in therapeutic strategies for neurodegenerative diseases like Alzheimer's.
Q & A
Basic Research Questions
Q. What are the critical steps and analytical methods for synthesizing N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride?
- Answer: The synthesis involves multi-step organic reactions, including amide bond formation between substituted benzoyl chloride and a dimethylaminoethyl-thiazole intermediate. Key steps include:
- Coupling Reaction: Use of dichloromethane or DMF as solvents under reflux, with catalysts like triethylamine to enhance yields .
- Purification: Column chromatography or recrystallization to isolate intermediates.
- Final Hydrochloride Salt Formation: Treatment with HCl in ethanol to precipitate the hydrochloride salt .
- Analytical Validation: Confirmation via (for proton environments), (carbon backbone), and HPLC (purity >95%) .
Q. How is the structural integrity of this compound confirmed during synthesis?
- Answer: Techniques include:
- Nuclear Magnetic Resonance (NMR): Assigns proton and carbon signals to confirm substituent positions (e.g., dimethylaminoethyl and nitrobenzamide groups) .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
- X-ray Crystallography (if crystalline): Resolves 3D molecular geometry; SHELX software is standard for refinement .
Q. What are common impurities observed during synthesis, and how are they addressed?
- Answer: Common impurities include unreacted starting materials (e.g., residual benzoyl chloride) or byproducts from incomplete coupling.
- Mitigation Strategies:
- TLC Monitoring: Tracks reaction progress using silica plates and UV visualization .
- HPLC-DAD: Detects impurities via retention time discrepancies and UV spectra .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Recommended approaches:
- Dose-Response Curves: Establish IC values across multiple assays (e.g., kinase inhibition vs. cytotoxicity) .
- Structural Comparisons: Use SAR (Structure-Activity Relationship) to correlate substituent effects (e.g., nitro group vs. sulfonamide analogs) .
- Meta-Analysis: Cross-reference data from high-throughput screening libraries and PubChem BioAssay .
Q. What experimental designs optimize the compound’s selectivity for target enzymes (e.g., kinases or ubiquitin ligases)?
- Answer:
- Competitive Binding Assays: Use fluorescence polarization or SPR (Surface Plasmon Resonance) to measure binding affinity against off-target proteins .
- Crystallographic Studies: Co-crystallize the compound with target enzymes (e.g., using SHELXD for phase determination) to identify key binding interactions .
- Computational Docking: Validate hypotheses with molecular dynamics simulations (e.g., AutoDock Vina) .
Q. How can metabolic stability be improved without compromising target affinity?
- Answer:
- Functional Group Modifications: Replace labile groups (e.g., nitro with trifluoromethyl) to reduce oxidative metabolism .
- Prodrug Strategies: Introduce hydrolyzable moieties (e.g., ester groups) to enhance bioavailability .
- In Vitro Microsomal Assays: Use liver microsomes to screen metabolic degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
